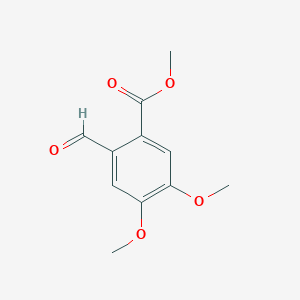
5-acetyl-1,3-dihydro-2-benzofuran-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Acetyl-1,3-dihydro-2-benzofuran-1-one is a chemical compound belonging to the benzofuran family Benzofurans are a class of compounds that are widely distributed in nature and are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-acetyl-1,3-dihydro-2-benzofuran-1-one typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method includes the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones .
Industrial Production Methods: Industrial production of this compound can be achieved through a series of steps starting from readily available raw materials. For instance, the reaction of o-bromophenol with 1,2-dichloroethane in the presence of a phase transfer catalyst, followed by further reactions with magnesium and 1,2-dibromoethane, yields 2,3-dihydrobenzofuran . This intermediate can then be acetylated to produce this compound.
Chemical Reactions Analysis
Types of Reactions: 5-Acetyl-1,3-dihydro-2-benzofuran-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-2-carboxylic acid, while reduction could produce benzofuran-2-ylmethanol.
Scientific Research Applications
5-Acetyl-1,3-dihydro-2-benzofuran-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives.
Biology: The compound exhibits biological activities such as antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 5-acetyl-1,3-dihydro-2-benzofuran-1-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit cell growth and induce apoptosis in cancer cells . The compound may also interact with enzymes and receptors involved in various biological processes, leading to its observed biological effects.
Comparison with Similar Compounds
Benzofuran: The parent compound with a similar core structure but without the acetyl group.
2,3-Dihydrobenzofuran: A reduced form of benzofuran with similar chemical properties.
5-Acetyl-2,3-dihydrobenzofuran: A closely related compound with slight structural differences.
Uniqueness: 5-Acetyl-1,3-dihydro-2-benzofuran-1-one is unique due to its specific acetyl substitution, which imparts distinct chemical and biological properties
Properties
CAS No. |
1799842-57-1 |
|---|---|
Molecular Formula |
C10H8O3 |
Molecular Weight |
176.2 |
Purity |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



